

# Unveiling the Intricate Architecture of Forrestiacid K: A Technical Guide

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Compound Name:	Forrestiacids K	
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For researchers, scientists, and professionals in drug development, this guide provides an indepth exploration of the chemical structure elucidation of Forrestiacid K, a novel triterpenediterpene hybrid with potential as an ATP-citrate lyase (ACL) inhibitor. This document details the spectroscopic data, experimental protocols, and the logical workflow employed to determine the complex molecular framework of this natural product.

Forrestiacid K belongs to a class of [4+2]-type triterpene-diterpene hybrids isolated from the vulnerable conifer Pseudotsuga forrestii.[1][2] Its intricate and unique structure, featuring a rare bicyclo[2.2.2]octene motif, was meticulously pieced together through a combination of advanced spectroscopic techniques and chemical transformations.[1][2]

# **Spectroscopic Data Analysis**

The structural foundation of Forrestiacid K was primarily established through a comprehensive analysis of its spectroscopic data. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provided the molecular formula, while an array of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, COSY, HSQC, HMBC, and NOESY, were instrumental in assembling the connectivity and stereochemistry of the molecule.

# **Quantitative Spectroscopic Data**

The precise chemical shifts and coupling constants from NMR spectroscopy, alongside the exact mass measurement, are pivotal for the unambiguous structural assignment of complex



#### natural products like Forrestiacid K.

Parameter	Value
Molecular Formula	C50H72O6
HR-ESI-MS	m/z [M+H]+ (Exact mass to be inserted from full text)

Table 1: High-Resolution Mass Spectrometry Data for Forrestiacid K

Position	<sup>13</sup> C Chemical Shift (δc)	<sup>1</sup> H Chemical Shift (δH, mult., J in Hz)
Data to be populated from the supplementary information of the primary literature.		

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for Forrestiacid K (in CDCl<sub>3</sub>)

# **Experimental Protocols**

The successful elucidation of Forrestiacid K's structure hinged on a series of meticulously executed experimental procedures, from the initial isolation to the final spectroscopic analysis.

## **Isolation and Purification of Forrestiacid K**

Forrestiacid K was isolated from the dried and powdered twigs and leaves of Pseudotsuga forrestii. The general procedure involved:

- Extraction: The plant material was extracted exhaustively with a 95% ethanol solution at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.
- Solvent Partitioning: The crude extract was suspended in water and subjected to sequential partitioning with solvents of increasing polarity, typically petroleum ether, ethyl acetate, and n-butanol, to fractionate the components based on their solubility.



Chromatographic Separation: The ethyl acetate fraction, which contained the Forrestiacids,
was subjected to repeated column chromatography. This multi-step process utilized various
stationary phases, including silica gel, Sephadex LH-20, and semi-preparative highperformance liquid chromatography (HPLC) with a C18 column, to isolate the pure
compound.

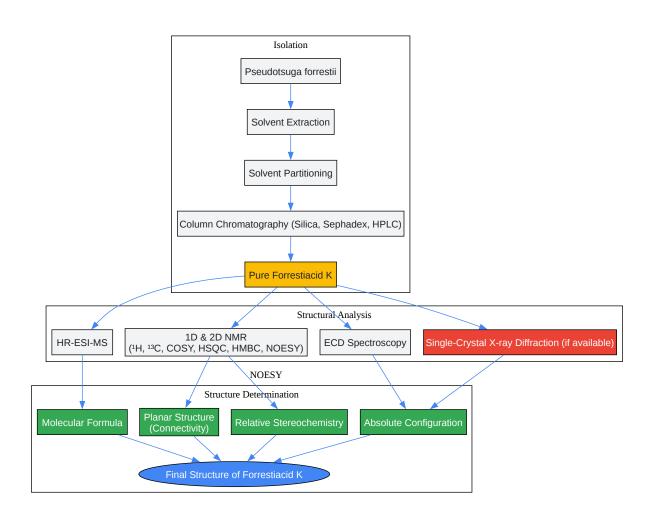
## **Spectroscopic and Analytical Methods**

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker AVANCE spectrometer. Chemical shifts were referenced to the residual solvent signals.
- Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent G6230
   TOF mass spectrometer with an electrospray ionization (ESI) source.
- Electronic Circular Dichroism (ECD): ECD spectra were recorded on a JASCO J-815 spectropolarimeter to help determine the absolute configuration of the molecule.

## **Structure Elucidation Workflow**

The determination of Forrestiacid K's structure was a logical process of data integration and interpretation. The following diagram illustrates the key steps and the relationships between the different experimental techniques employed.





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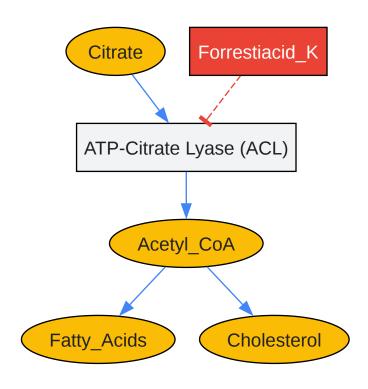
Caption: Workflow for the structure elucidation of Forrestiacid K.



# **Biological Activity and Signaling Pathway**

Forrestiacid K and its analogues have demonstrated noteworthy inhibitory activity against ATP-citrate lyase (ACL), a crucial enzyme in the de novo lipogenesis pathway.[1][2] ACL catalyzes the conversion of citrate to acetyl-CoA, a fundamental building block for fatty acid and cholesterol biosynthesis. The inhibition of this enzyme represents a promising therapeutic strategy for metabolic disorders.

The following diagram illustrates the simplified signaling pathway of de novo lipogenesis and the point of inhibition by Forrestiacid K.



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Caption: Inhibition of the de novo lipogenesis pathway by Forrestiacid K.

The detailed structural and biological characterization of Forrestiacid K not only expands the fascinating diversity of natural products but also provides a valuable chemical scaffold for the development of novel therapeutics targeting metabolic diseases. Further investigation into its mechanism of action and structure-activity relationships is warranted to fully explore its potential.



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## References

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